molecular formula C5H8N6S B11536784 3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

Cat. No.: B11536784
M. Wt: 184.23 g/mol
InChI Key: JCYFCIHKPZNDQM-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a heterocyclic compound featuring a triazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms within its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent such as ethyl iodide.

    Introduction of the Sulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution, where an appropriate thiol (e.g., ethanethiol) reacts with a halogenated precursor of the triazole compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can undergo reduction under specific conditions, although this is less common due to the stability of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various alkylated or acylated derivatives of the triazole compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring system is known for its biological activity, and the presence of the ethylsulfanyl group may enhance its interaction with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent bonding. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is unique due to the presence of both an ethylsulfanyl group and an amino group on the triazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other triazole derivatives.

Properties

Molecular Formula

C5H8N6S

Molecular Weight

184.23 g/mol

IUPAC Name

3-ethylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

InChI

InChI=1S/C5H8N6S/c1-2-12-5-9-8-4-10(6)3-7-11(4)5/h3H,2,6H2,1H3

InChI Key

JCYFCIHKPZNDQM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C2N1N=CN2N

Origin of Product

United States

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